- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions, Applied Catalysis, 2021, 294,
Cas no 93-61-8 (N-Methylformanilide)
N-Methylformanilide structure
Product Name:N-Methylformanilide
Número CAS:93-61-8
MF:C8H9NO
Megavatios:135.163161993027
MDL:MFCD00003283
CID:34711
PubChem ID:24896936
Update Time:2024-10-26
N-Methylformanilide Propiedades químicas y físicas
Nombre e identificación
-
- N-Methylformanilide
- N-methyl-N-phenylformamide
- N-METHYLFORMANILID
- FORMAMIDE,N-METHYL-N-PHENYL-
- methyl(phenyl)formamide
- N-Formyl-N-methylaniline
- N-METHYLFORMANILIDE FOR SYNTHESIS
- N-methyl-N-benzamide
- N-METHYL-N-FORMANILIDE
- Formanilide,N-methyl- (6CI,7CI,8CI)
- Methylphenylformamide
- N-Methyl-N-formylaniline
- NSC 3828
- Formamide, N-methyl-N-phenyl-
- Formanilide, N-methyl-
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- N-methyl-N-phenyl-formamide
- NSC3828
- N-methyl formanilide
- N-methyl-N-formyl-aniline
- N-methyl-N-phenyl formamide
- KSC2
- Formanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylformamide (ACI)
- 93-61-8
- NMethylNformylaniline
- DTXSID0059089
- F0001-2241
- EINECS 202-262-3
- Formanilide, Nmethyl (8CI)
- AS-17245
- DB-002830
- Formamide, NmethylNphenyl
- M0552
- N-Phenyl-N-methylformamide
- NSC-3828
- AI3-12081
- MFCD00003283
- 3D8E5U4HSE
- N-Methylformanilide, 99%
- EN300-39082
- NMethylNphenylformamide
- SCHEMBL66606
- NPhenylNmethylformamide
- DTXCID1048839
- NFormylNmethylaniline
- NS00020242
- Formanilide, Nmethyl
- Q19859377
- AKOS009157113
- W-100237
-
- MDL: MFCD00003283
- Renchi: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
- Clave inchi: JIKUXBYRTXDNIY-UHFFFAOYSA-N
- Sonrisas: O=CN(C)C1C=CC=CC=1
- Brn: 636496
Atributos calculados
- Calidad precisa: 135.06800
- Masa isotópica única: 135.068414
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 108
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 1.1
- Superficie del Polo topológico: 20.3
Propiedades experimentales
- Color / forma: 淡黄色液体
- Denso: 1.095 g/mL at 25 °C(lit.)
- Punto de fusión: 8-13 °C (lit.)
- Punto de ebullición: 243°C(lit.)
- Punto de inflamación: 华氏:260.6 °F
摄氏:127 °C - índice de refracción: n20/D 1.561(lit.)
- PH: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
- Disolución: 10.3g/l
- Coeficiente de distribución del agua: 不溶
- PSA: 20.31000
- Logp: 1.91510
- FEMA: 3709
- Disolución: 溶于大多数有机溶剂,可在多种有机溶剂中使用。
N-Methylformanilide Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H317,H319
- Declaración de advertencia: P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Código de categoría de peligro: 22-43
- Instrucciones de Seguridad: S36/37
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R38
- TSCA:Yes
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
N-Methylformanilide Datos Aduaneros
- Código HS:29242995
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methylformanilide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0552-500G |
N-Methylformanilide |
93-61-8 | >99.0%(GC) | 500g |
¥590.00 | 2024-04-15 | |
| Fluorochem | 208822-100g |
N-Methylformanilide |
93-61-8 | 95% | 100g |
£13.00 | 2022-02-28 | |
| Fluorochem | 208822-500g |
N-Methylformanilide |
93-61-8 | 95% | 500g |
£55.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥59.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-25g |
N-Methylformanilide |
93-61-8 | 99% | 25g |
¥37.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥696.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥174.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥734 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥65 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥168 | 2024-05-20 |
N-Methylformanilide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Referencia
- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C
Referencia
- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane, Green Chemistry, 2018, 20(21), 4853-4858
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ; 12 h, 1 MPa, 25 °C
Referencia
- Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide, Chemistry Letters, 2023, 52(7), 546-548
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Copper oxide (CuO) , Iron oxide (Fe3O4) ; 25 °C
Referencia
- Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C
Referencia
- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt
Referencia
- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt
Referencia
- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects, Catalysis Today, 2020, 356, 563-569
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C
Referencia
- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Referencia
- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions, ChemSusChem, 2017, 10(6), 1224-1232
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C
Referencia
- Method for preparing N-formamide compound, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt
Referencia
- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
Referencia
- Organocatalytic N-formylation of amines by CO2 in batch and continuous flow, Organic Chemistry Frontiers, 2023, 10(2), 375-381
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ; 24 h, 1 atm, 30 °C
Referencia
- Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations, Angewandte Chemie, 2019, 58(29), 9984-9988
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C
Referencia
- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source, ChemistrySelect, 2018, 3(37), 10271-10276
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
Referencia
- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C
Referencia
- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions, Chemical Engineering Science, 2021, 232,
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C
Referencia
- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ; 5 min, rt; 6 h, 1 atm, rt
Referencia
- CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions, ChemCatChem, 2016, 8(21), 3338-3342
N-Methylformanilide Raw materials
N-Methylformanilide Preparation Products
N-Methylformanilide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:93-61-8)N-Methylformanilide
Número de pedido:A1207505
Estado del inventario:in Stock
Cantidad:10kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:47
Precio ($):550.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:93-61-8)N-Methylformanilide
Número de pedido:sfd21369;1637646
Estado del inventario:in Stock
Cantidad:200kg/Company Customization
Pureza:99.9%/98%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:93-61-8)N-Methylformanilide, ≥ 99.0%
Número de pedido:LE17267;LE1637646;LE5269
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:15
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
N-Methylformanilide Literatura relevante
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
93-61-8 (N-Methylformanilide) Productos relacionados
- 103-70-8(Formanilide)
- 2739-04-0(N,4'-Dimethylformanilide)
- 25227-79-6(Formamide,N,N'-1,3-phenylenebis- (9CI))
- 18606-63-8( )
- 83968-28-9(Formaldehyde, reaction products with N,N-dimethylbenzenamine and N-methylbenzenamine, oxidized, hydrochlorides)
- 254898-60-7(Formamide,N-(3-aminophenyl)-N-methyl-)
- 84281-86-7(Formaldehyde, reaction products with N,N-dimethylbenzenamine and N-methylbenzenamine, oxidized)
- 262368-26-3(Formamide,N-(4-aminophenyl)-N-methyl-)
- 61289-65-4(Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-)
- 607-00-1(N,N-Diphenylformamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-61-8)N-Methylformanilide
Pureza:99%
Cantidad:10kg
Precio ($):550.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide
Pureza:99.9%/98%
Cantidad:200kg/Company Customization
Precio ($):Informe/Informe